molecular formula C18H12N2O2S B14649377 N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide CAS No. 52923-65-6

N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide

Katalognummer: B14649377
CAS-Nummer: 52923-65-6
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: OXWPOKNQCLUQPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation but often involve the use of solvents like dimethylformamide and catalysts like hydroxybenzotriazole .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

Eigenschaften

CAS-Nummer

52923-65-6

Molekularformel

C18H12N2O2S

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H12N2O2S/c21-16-12-6-2-1-5-11(12)9-10-13(16)17(22)20-18-19-14-7-3-4-8-15(14)23-18/h1-10,21H,(H,19,20,22)

InChI-Schlüssel

OXWPOKNQCLUQPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.